molecular formula C6H4Br2FN B2474165 3-Bromo-2-(bromomethyl)-6-fluoropyridine CAS No. 643762-61-2

3-Bromo-2-(bromomethyl)-6-fluoropyridine

Cat. No. B2474165
CAS RN: 643762-61-2
M. Wt: 268.911
InChI Key: OUDZJPMBBZRKCP-UHFFFAOYSA-N
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Description

3-Bromo-2-(bromomethyl)-6-fluoropyridine is an organic compound. It acts as an organic building block for the preparation of beta-substituted acrylates .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-Bromo-2-(bromomethyl)propionic acid has been used in the preparation of t-butyl 2-(phenylthiomethyl)propenoate, t-butyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate and 3-(phenylthio)-2-(phenyl-sulfinylmethyl)propenoate .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various methods. For example, the molecular structures of 3-bromo-2-Hydroxypyridine (3-Br-2HyP) molecules have been optimized using both DFT and HF methods .


Chemical Reactions Analysis

The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . A brominated alcohol, such as 3-BROMO-2,2-BIS(BROMOMETHYL)PROPANOL, can generate flammable and/or toxic gases when combined with alkali metals, nitrides, and strong reducing agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, 3-Bromo-2-(bromomethyl)propionic acid is an off-white to brown crystalline powder .

Scientific Research Applications

Synthesis and Characterization of Complex Compounds

  • Abdel-Wadood et al. (2014) demonstrated the use of 3-Bromo-2-(bromomethyl)-6-fluoropyridine in synthesizing complex structures like thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline systems. These compounds were characterized by elemental analysis and spectroscopy (IR, 1H NMR, 13C NMR, and mass) and showcased significant antibacterial activity against various bacterial strains, with compound 5 exhibiting remarkable antifungal activity Abdel‐Wadood et al., 2014.

Chemical Transformations and Metallation Studies

  • Marsais & Quéguiner (1983) focused on the metallation of π-deficient heterocyclic compounds, highlighting the significant advancements in this area. They provided a detailed study on the regioselectivity of 3-fluoropyridine metallation, revealing how different conditions can direct protophilic attack by strong bases at various positions, allowing for the synthesis of diverse disubstituted pyridines Marsais & Quéguiner, 1983.

Pharmacological Characterization and Potential Therapeutic Applications

  • Synthetic flavonoid derivatives like 6-Bromo-3'-nitroflavone have been studied for their potential in recognizing benzodiazepine receptors and exhibiting anxiolytic-like effects. Wolfman et al. (1998) characterized the pharmacological properties of these compounds, indicating their potential as therapeutic agents with minimal side effects compared to traditional drugs Wolfman et al., 1998.

Analytical and Structural Studies

  • Ezra et al. (2005) investigated the chemical transformation of 3-bromo-2,2-bis(bromomethyl)propanol under basic conditions, providing insights into the mechanism and kinetics of its decomposition. This study contributes to understanding the stability and environmental impact of such compounds Ezra et al., 2005.

Synthesis of Radioligands and Imaging Agents

  • Synthesis and validation studies have been conducted on 5-[76Br]bromo-2'-fluoro-2'-deoxyuridine (BFU) as a proliferation marker using PET imaging. Lu et al. (2000) assessed the uptake, DNA incorporation, and excretion modulation of this compound in rats, indicating its potential in medical imaging and diagnosis Lu et al., 2000.

Mechanism of Action

The allylic bromination with NBS occurs as a radical chain reaction. The mechanism starts with the formation of a small amount of bromine radical which then abstracts an allylic hydrogen to form an allylic radical and HBr. The HBr can then react with NBS to form the Br2 required for the reaction. The allylic radical then abstracts a bromine atom from Br2 to form the allyl halide product and a bromine radical .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a substance and how to handle it safely. For example, Methyl 3-bromo-2-(bromomethyl)propionate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation .

Future Directions

The study of the physical and chemical properties of thiophene derivatives has received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . Future research could focus on the design of monomers via autopolymerization .

properties

IUPAC Name

3-bromo-2-(bromomethyl)-6-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2FN/c7-3-5-4(8)1-2-6(9)10-5/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDZJPMBBZRKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(bromomethyl)-6-fluoropyridine

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-6-fluoro-2-methyl-pyridine (1.9 g, 10.0 mmol, 1.0 equiv) in CCl4 (40 mL) was added N-bromo-succinimide (2.14 g, 12.0 mmol, 1.2 equiv) followed by 2,2′-azobis(2-methylpropionitrile) (0.16 g, 1.0 mmol, 0.1 equiv). The mixture was heated at reflux for 16 h, then left to stand at ambient temperature for 24 h. Water (100 mL) was added and the product was extracted with dichloromethane. The organic layer was washed with brine, dried (MgSO4), filtered and concentrated under reduced pressure to afford 3-bromo-2-bromomethyl-6-fluoro-pyridine (2.7 g) which was used without further purification. 1H NMR (400 MHz, CDCl3): 7.94 (1H, m), 7.84 (1H, m), 4.62 (2H, s).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0.16 g
Type
catalyst
Reaction Step Three

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